molecular formula C₂₁H₂₃N₅O₂ B1163124 N10-Monodesmethyl Rizatriptan Benzoate

N10-Monodesmethyl Rizatriptan Benzoate

Cat. No.: B1163124
M. Wt: 377.44
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization as a Metabolite of Rizatriptan (B1679398)

The formation of N10-Monodesmethyl Rizatriptan is a key aspect of understanding the complete metabolic profile of Rizatriptan. The chemical structures of Rizatriptan and its N-desmethyl metabolite are closely related, differing by a single methyl group on the terminal amine.

Significance in Impurity Profiling and Reference Standard Development

The importance of N10-Monodesmethyl Rizatriptan Benzoate extends beyond its role as a metabolite; it is also a critical process-related impurity and a potential degradation product of Rizatriptan Benzoate. biomedres.usbiomedres.us The control of impurities is a fundamental requirement in the manufacturing of active pharmaceutical ingredients (APIs) to ensure the safety and efficacy of the final drug product. Regulatory bodies like the International Council for Harmonisation (ICH) mandate the identification and characterization of any impurity present above a certain threshold. biomedres.us

For this reason, this compound serves as a crucial reference standard in the quality control of Rizatriptan Benzoate. lgcstandards.comsigmaaldrich.comsigmaaldrich.comvivanls.com A reference standard is a highly purified compound that is used as a benchmark for analytical tests. By using this compound as a reference standard, pharmaceutical manufacturers can accurately identify and quantify its presence in batches of Rizatriptan Benzoate. This ensures that the level of this impurity is maintained below the accepted safety limits.

The development of robust analytical methods, such as High-Performance Liquid Chromatography (HPLC), is essential for separating and quantifying Rizatriptan from its impurities. nih.govresearchgate.netijpar.comresearchgate.net These methods are validated to demonstrate their accuracy, precision, linearity, and specificity for the intended purpose. nih.govresearchgate.netijpar.comresearchgate.net The availability of a certified this compound reference standard is indispensable for the validation of these analytical methods. sigmaaldrich.comsigmaaldrich.com

Forced degradation studies are also performed on Rizatriptan Benzoate to identify potential degradation products that may form under various stress conditions like acid and base hydrolysis, oxidation, and heat. biomedres.usbiomedres.usjocpr.com These studies help in establishing the stability-indicating nature of the analytical methods and N10-Monodesmethyl Rizatriptan has been identified as a degradant under certain conditions. biomedres.usbiomedres.usjocpr.com

Below are data tables summarizing key information and analytical findings related to this compound and its parent compound.

Table 1: Compound Information

Compound NameChemical FormulaMolecular Weight ( g/mol )CAS Number
RizatriptanC15H19N5269.34144034-80-0
Rizatriptan BenzoateC22H25N5O2391.47145202-66-0
N10-Monodesmethyl RizatriptanC14H17N5255.32144034-84-4
This compoundC21H23N5O2377.45144034-84-4

Table 2: Representative HPLC Method Parameters for Rizatriptan and Impurity Analysis

ParameterMethod 1 researchgate.netMethod 2 researchgate.netMethod 3 nih.gov
Column C18 Inertsil ODS 3V (250 mm x 4.6 mm, 5 µm)Inertsil ODS-3V, 250mm´4.6mm, 5mHiper C18 column (250 mm × 4.6 mm, 5 m)
Mobile Phase Phosphate (B84403) buffer (pH 6.5) and Methanol (B129727)Acetonitrile (B52724) and Buffer (pH 6.5)Phosphate buffer (20 mM, pH 3.2) and Methanol (70:30 v/v)
Flow Rate 1.0 ml/min1.0 ml/min1.0 ml/min
Detection Wavelength 225 nm225 nm225 nm
Retention Time (Rizatriptan) ~9.2 min~9.2 min5.17 min

Table 3: Analytical Method Validation Data for Rizatriptan Benzoate

ParameterFindingSource
Linearity Range 0.20-20 mg/mL nih.gov
Correlation Coefficient (r²) 0.9998 nih.gov
Limit of Detection (LOD) 0.016 mg/mL nih.gov
Limit of Quantitation (LOQ) 0.0528 mg/mL nih.gov
Accuracy (% Recovery) 98.96 ± 1.37 nih.gov

Properties

Molecular Formula

C₂₁H₂₃N₅O₂

Molecular Weight

377.44

Synonyms

N-Methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-3-ethanamine

Origin of Product

United States

Metabolic Pathways and Enzymatic Biotransformation of Rizatriptan to N10 Monodesmethyl Rizatriptan

N-Demethylation as a Primary Metabolic Route

Contrary to being a primary route, N-demethylation represents a secondary, or minor, metabolic pathway for rizatriptan (B1679398). The predominant metabolic transformation that rizatriptan undergoes is oxidative deamination, a reaction catalyzed by the enzyme monoamine oxidase-A (MAO-A). nih.govnih.gov This primary pathway converts rizatriptan into its main, inactive metabolite, triazolomethyl-indole-3-acetic acid. nih.govnih.gov This single pathway is responsible for a significant portion of rizatriptan's clearance.

The N-demethylation pathway, which results in the formation of N10-Monodesmethyl Rizatriptan, proceeds in parallel but to a much lesser extent. nih.govnih.gov This process involves the removal of one of the two methyl groups from the terminal nitrogen atom of the ethylamine (B1201723) side chain.

Specific Enzymology Involved in N-Demethylation Mechanisms

The enzymatic landscape of rizatriptan metabolism is dominated by monoamine oxidase-A (MAO-A), which is responsible for the principal oxidative deamination pathway. nih.govnih.govnih.gov In vitro studies using human liver subcellular fractions have confirmed that the oxidative deaminase activity for rizatriptan is almost entirely inhibited by MAO-A selective inhibitors, confirming MAO-A as the key enzyme in its primary metabolism. nih.gov

While the enzymes responsible for the minor N-demethylation pathway have not been definitively identified in published literature, it is widely hypothesized that the Cytochrome P450 (CYP) superfamily of enzymes is involved. N-demethylation is a common reaction catalyzed by various CYP isoforms for a wide range of pharmaceutical compounds. For instance, studies on other drugs have shown the involvement of enzymes such as CYP3A4, CYP2C9, and CYP2D6 in N-demethylation reactions. nih.govresearchgate.net However, specific reaction phenotyping studies to pinpoint the exact CYP enzymes responsible for forming N10-Monodesmethyl Rizatriptan are not currently available in the public domain. It is known that rizatriptan does not significantly inhibit major CYP isoforms like 1A2, 2C9, 2C19, or 3A4/5 at clinically relevant concentrations, though it can act as a competitive inhibitor of CYP2D6 at very high, non-clinical concentrations. nih.gov

In Vitro Metabolic Characterization and Species-Specific Pathways Leading to N10-Monodesmethyl Rizatriptan

In vitro studies have provided valuable insights into the metabolism of rizatriptan. A notable study compared the MAO-A-mediated metabolism of rizatriptan in liver microsomes from Japanese and Caucasian donors. nih.govnih.gov The research found no statistically significant differences in the oxidative deaminase activities between the two ethnic groups, suggesting that the primary metabolic pathway for rizatriptan is consistent across these populations. nih.gov

Table 1: In Vitro Comparison of Rizatriptan Metabolism in Human Liver Microsomes This table summarizes the findings from an interethnic comparison study on the primary metabolic pathway of rizatriptan.

Parameter Japanese Liver Microsomes Caucasian Liver Microsomes Conclusion
Primary Enzyme Monoamine Oxidase-A (MAO-A) Monoamine Oxidase-A (MAO-A) MAO-A is the primary enzyme in both populations.
Oxidative Deaminase Activity No significant difference No significant difference The rate of primary metabolism via MAO-A does not appear to differ between the two ethnic groups.

Source: Iwasa et al., 2003. nih.govnih.gov

However, there is a lack of published data specifically characterizing the N-demethylation pathway across different species. While animal models are standard in preclinical drug development, significant species differences can exist in CYP enzyme expression and activity. nih.govrug.nl Without specific in vitro studies using liver microsomes from various species (e.g., rat, dog, monkey) to measure the formation of N10-Monodesmethyl Rizatriptan, it is not possible to detail the species-specific pathways for this particular metabolite.

Formation as a Minor Metabolite of Rizatriptan

N10-Monodesmethyl Rizatriptan is consistently identified as a minor metabolite of rizatriptan. nih.govnih.govnih.gov Following oral administration of rizatriptan, the plasma concentrations of N10-Monodesmethyl Rizatriptan are approximately 14% of those of the parent compound. nih.govnih.govcore.ac.uk Despite its status as a minor metabolite, it is pharmacologically significant because it retains activity at the 5-HT1B/1D receptor, comparable to that of rizatriptan itself. nih.govnih.gov It is also eliminated from the body at a rate similar to the parent drug. nih.gov

Human disposition studies have identified several metabolites in urine, confirming the metabolic profile. After a high oral dose of rizatriptan, N(10)-monodesmethyl-rizatriptan was identified along with the major inactive metabolite (triazolomethyl-indole-3-acetic acid), rizatriptan-N(10)-oxide, 6-hydroxy-rizatriptan, and its sulfate (B86663) conjugate. nih.gov

Table 2: Major and Minor Metabolites of Rizatriptan

Metabolite Metabolic Pathway Relative Abundance Pharmacological Activity
Triazolomethyl-indole-3-acetic acid Oxidative Deamination (via MAO-A) Major (approx. 51% of dose in urine) nih.gov Inactive
N10-Monodesmethyl Rizatriptan N-Demethylation Minor (plasma conc. ~14% of parent) nih.govnih.gov Active (similar to parent)
Rizatriptan-N(10)-oxide N-Oxidation Minor (approx. 2% of dose in urine) nih.gov Inactive
6-hydroxy-rizatriptan Hydroxylation Minor Inactive
6-hydroxy-rizatriptan sulfate Sulfation (Phase II) Minor Inactive

Source: DrugBank, Vyas et al., 1999. nih.govnih.gov

Pharmacological Activity Profile of N10 Monodesmethyl Rizatriptan

Agonistic Activity at Serotonin 5-HT1B/1D Receptors

N10-monodesmethyl rizatriptan (B1679398), also known as L-706,248, is an active metabolite formed through the metabolism of rizatriptan. nih.gov Like its parent compound, it functions as a selective agonist at the 5-HT1B and 5-HT1D receptors. ncats.iofda.gov These receptors are located on intracranial blood vessels and sensory nerves of the trigeminal system, and their activation is central to the antimigraine effects of triptans. fda.govdrugbank.comhmdb.ca

Research and clinical documentation indicate that N10-monodesmethyl rizatriptan is not only active but also potent at these target receptors. In vitro binding studies have revealed that the metabolite's activity is comparable, and potentially even greater than that of rizatriptan itself. nih.govncats.io Specifically, data from binding studies have characterized N10-monodesmethyl rizatriptan as a slightly more potent 5-HT1B/1D agonist than the parent drug. nih.gov Further data suggests it may be an approximately two times more potent agonist at these receptors than rizatriptan. nih.gov This potent agonistic activity signifies that the metabolite effectively stimulates the 5-HT1B/1D receptors, contributing to the vasoconstriction of dilated cerebral vessels and the inhibition of nociceptive neurotransmission. drugbank.comhmdb.ca

Other metabolites of rizatriptan, such as the indole (B1671886) acetic acid derivative formed via monoamine oxidase-A (MAO-A), the N-oxide, the 6-hydroxy compound, and the sulfate (B86663) conjugate of the 6-hydroxy metabolite, are not considered pharmacologically active at the 5-HT1B/1D receptor. ncats.iofda.gov

Table 1: Comparative Agonistic Activity at 5-HT1B/1D Receptors

Compound Receptor Target Activity Profile Relative Potency
N10-Monodesmethyl Rizatriptan 5-HT1B/1D Agonist Approx. 2x that of Rizatriptan nih.gov
Rizatriptan 5-HT1B/1D Agonist Baseline

Analytical Methodologies for Characterization and Quantification of N10 Monodesmethyl Rizatriptan Benzoate

Chromatographic Separation Techniques for N10-Monodesmethyl Rizatriptan (B1679398)

Chromatographic techniques are essential for separating N10-Monodesmethyl Rizatriptan from its parent compound, Rizatriptan, and other related impurities. This separation is critical for accurate quantification and characterization.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of Rizatriptan and its related substances, including the N10-Monodesmethyl metabolite. researchgate.net Reversed-phase HPLC (RP-HPLC) is the predominant mode of separation. Various methods have been developed, often as part of a broader analysis of Rizatriptan impurities in bulk drug substances and pharmaceutical formulations. tandfonline.comtandfonline.com

These methods typically employ a C18 or a phenyl-based stationary phase. tandfonline.commerckmillipore.com The mobile phase composition is a critical parameter, generally consisting of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.netnih.govijpsr.com Gradient or isocratic elution may be used to achieve optimal separation. ijpsr.cominnovareacademics.in Detection is commonly performed using a UV detector, with wavelengths set between 225 nm and 280 nm, where the indole (B1671886) chromophore of the molecule exhibits strong absorbance. tandfonline.commerckmillipore.cominnovareacademics.in For instance, one method utilized a mobile phase of phosphate buffer and methanol with UV detection at 225 nm. researchgate.net Another approach employed a gradient system with a mobile phase containing 0.25 mM potassium dihydrogen phosphate buffer (pH 2.0) and methanol/acetonitrile, with detection at 280 nm. innovareacademics.in

The table below summarizes typical parameters found in HPLC methodologies for the analysis of Rizatriptan and its impurities.

ParameterDetails
Stationary Phase C18 (e.g., Inertsil ODS 3V, Hyper C-18), Phenyl (e.g., Zorbax SB phenyl, Purospher STAR Phenyl) researchgate.netmerckmillipore.comnih.govijpsr.com
Mobile Phase A mixture of aqueous buffer (e.g., Phosphate, Acetate) and organic solvent (e.g., Acetonitrile, Methanol) researchgate.nettandfonline.comnih.gov
pH of Aqueous Phase Typically acidic, in the range of 2.0 to 6.5 researchgate.netinnovareacademics.in
Flow Rate Commonly 1.0 mL/min to 1.5 mL/min researchgate.netmerckmillipore.cominnovareacademics.in
Detection UV Spectrophotometry at 225 nm, 255 nm, or 280 nm tandfonline.commerckmillipore.comijpsr.com
Column Temperature Often controlled, for example, at 25°C or 40°C merckmillipore.comnih.govinnovareacademics.in

For higher sensitivity and selectivity, especially in complex biological matrices like plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govnih.gov This technique couples the powerful separation capabilities of HPLC with the definitive identification and quantification provided by tandem mass spectrometry. N10-Monodesmethyl Rizatriptan has been identified in human urine and plasma using LC-MS/MS-based methods. nih.govnih.gov

The methodology involves chromatographic separation followed by ionization, typically using an electrospray ionization (ESI) source in the positive ion mode. nih.govnih.gov The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor-to-product ion transition for the analyte. For Rizatriptan, the transition m/z 270 -> 201 is commonly used for quantitation. nih.gov While specific transitions for N10-Monodesmethyl Rizatriptan are not always detailed in general literature, the approach allows for the simultaneous quantification of the parent drug and its metabolites. nih.gov These methods can achieve very low limits of detection, often in the picogram-per-milliliter range, which is essential for pharmacokinetic studies. nih.govnih.gov

Spectroscopic Techniques for Structural Elucidation of N10-Monodesmethyl Rizatriptan

Spectroscopic methods are indispensable for the definitive structural confirmation of metabolites and impurities.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules. In the context of drug metabolism studies, NMR is used to confirm the exact structure of metabolites isolated from biological fluids or formed during degradation studies. nih.gov For N10-Monodesmethyl Rizatriptan, NMR analysis would confirm the loss of one methyl group from the N,N-dimethylaminoethyl side chain of the parent Rizatriptan molecule. While studies mention the use of NMR to identify the five main metabolites of Rizatriptan, including N10-Monodesmethyl-rizatriptan, specific detailed spectral data such as chemical shifts and coupling constants for this particular metabolite are not widely published in readily accessible literature. nih.gov

Tandem Mass Spectrometry (MS/MS) is crucial for identifying metabolites by analyzing their fragmentation patterns. Following ionization, the precursor ion (the protonated molecule, [M+H]⁺) of the suspected metabolite is selected and subjected to collision-induced dissociation (CID). The resulting product ions create a characteristic fragmentation spectrum, or "fingerprint," that helps to elucidate the molecule's structure. For triptans like Rizatriptan, the base peak in the product ion scan often results from alpha cleavage associated with the protonated secondary or tertiary amine on the side chain. nih.gov The identification of N10-Monodesmethyl Rizatriptan in human urine was accomplished using LC-MS/MS, confirming its structure as one of the key metabolites. nih.gov

TechniqueApplication for N10-Monodesmethyl Rizatriptan
LC-MS/MS (ESI+) Identification and quantification in biological matrices (urine, plasma). nih.govnih.gov
NMR Spectroscopy Definitive structural confirmation of the metabolite. nih.gov
MS/MS Fragmentation Structural elucidation by analyzing the pattern of product ions from the precursor ion. nih.gov

Development and Validation of Analytical Procedures for N10-Monodesmethyl Rizatriptan

The development and validation of analytical methods are mandatory to ensure that they are suitable for their intended purpose. These validations are conducted according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). ijpsr.cominnovareacademics.in For a method analyzing N10-Monodesmethyl Rizatriptan, typically as an impurity within Rizatriptan, the validation process assesses several key performance characteristics.

Specificity/Selectivity: The method must be able to unequivocally assess the analyte in the presence of other components, such as the parent drug, other impurities, degradation products, and matrix components. This is often demonstrated by achieving baseline separation of all relevant peaks in the chromatogram. innovareacademics.in

Linearity: The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For impurity quantification, this is typically assessed over a range from the limit of quantification (LOQ) to 150% of the impurity specification limit. innovareacademics.inpnrjournal.com A correlation coefficient (R²) value of ≥0.999 is often required. innovareacademics.in

Precision: This parameter expresses the closeness of agreement between a series of measurements. It is evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). The results are expressed as the relative standard deviation (%RSD), which should be within acceptable limits (e.g., <2%). innovareacademics.inpnrjournal.com

Accuracy: The accuracy of the method is the closeness of the test results to the true value. It is often determined by recovery studies, where a known amount of the impurity standard is spiked into the sample matrix. Recoveries are typically expected to be within 98.0% to 102.0%. researchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte that can be detected but not necessarily quantified, while the LOQ is the lowest amount that can be determined with acceptable precision and accuracy. innovareacademics.in For impurity analysis, the LOQ must be sufficiently low to quantify the impurity at its specification level. For example, in one method for a Rizatriptan impurity, the LOQ was found to be 450 ng/mL. innovareacademics.in

Robustness: This involves evaluating the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, flow rate, column temperature), providing an indication of its reliability during normal usage. tandfonline.cominnovareacademics.in

The table below summarizes the validation parameters for analytical procedures.

Validation ParameterTypical Acceptance Criteria
Specificity Resolution between adjacent peaks > 2.0. No interference at the analyte's retention time. merckmillipore.com
Linearity (r²) ≥ 0.999 innovareacademics.in
Precision (%RSD) ≤ 2.0% pnrjournal.com
Accuracy (% Recovery) 98.0% - 102.0% researchgate.net
LOQ Must be at or below the reporting threshold for the impurity.
Robustness System suitability parameters remain within limits after minor changes to the method. innovareacademics.in

Utilization of N10-Monodesmethyl Rizatriptan Benzoate as a Reference Standard in Pharmaceutical Analysis

The availability and use of well-characterized reference standards are fundamental to modern pharmaceutical analysis. A reference standard is a highly purified compound that is used as a benchmark for the identification and quantification of components in a drug substance or product. N10-Monodesmethyl Rizatriptan, as a known metabolite and potential impurity, serves as a critical reference standard in the quality control of Rizatriptan Benzoate. tandfonline.comnih.govresearchgate.net

Its primary utilization is in the validation of analytical methods, particularly stability-indicating assays. nih.gov By spiking the sample with the N10-Monodesmethyl Rizatriptan reference standard, analysts can confirm the method's ability to separate this specific impurity from the main component, Rizatriptan. This is essential for ensuring the specificity of the method.

Furthermore, the reference standard is indispensable for the accurate quantification of the N10-Monodesmethyl Rizatriptan impurity in bulk drug batches and finished products. researchgate.net A calibration curve is typically generated using a series of dilutions of the reference standard, against which the amount of the impurity in the test sample is measured. ijpar.comnih.gov This ensures that the impurity levels are within the acceptable limits set by regulatory bodies like the USP and EP. uspnf.comsigmaaldrich.com Several chemical suppliers provide N10-Monodesmethyl Rizatriptan and its isotopically labeled (deuterated) forms as certified reference materials for this purpose. lgcstandards.compharmaffiliates.com

Method Validation: Confirming the specificity and resolution of chromatographic methods. nih.gov

Impurity Identification: Confirming the identity of a peak in a chromatogram by comparing its retention time with that of the standard. nih.gov

Accurate Quantification: Serving as the external standard for calculating the precise concentration of the impurity. researchgate.net

Quality Control: Ensuring batch-to-batch consistency and compliance with pharmacopeial impurity limits. pnrjournal.comuspnf.com

Preclinical Disposition and Elimination Characteristics of N10 Monodesmethyl Rizatriptan

Elimination Kinetics in Animal Models

Detailed pharmacokinetic studies focusing exclusively on the elimination kinetics of N10-Monodesmethyl Rizatriptan (B1679398) in animal models are not extensively available in the public domain. The majority of preclinical research has centered on the parent compound, Rizatriptan. However, information regarding the metabolite can be inferred from the broader disposition studies of Rizatriptan.

In studies conducted on rats and dogs, the metabolism of Rizatriptan has been characterized. psu.edu While major metabolites like Rizatriptan-N10-oxide and the triazolomethyl-indole-3-acetic acid have been identified, N10-Monodesmethyl Rizatriptan is formed to a lesser extent. drugbank.compsu.edu The plasma concentrations of N10-Monodesmethyl Rizatriptan are noted to be approximately 14% of the parent compound in humans, and it is reported to be eliminated at a rate similar to Rizatriptan. drugbank.com This suggests that its elimination half-life in animal models would likely mirror the 2-3 hour half-life of Rizatriptan. nih.gov

Toxicity studies in various animal models, including mice, rats, and dogs, have established the safety profile of Rizatriptan, with high oral LD50 values observed. drugbank.comfda.gov For instance, the acute oral LD50 in rats was reported as 2,227 mg/kg. drugbank.com

Pharmacokinetic Parameters of the Parent Compound, Rizatriptan, in Animal Models

ParameterRatDogReference
Oral LD50 2227 mg/kg- drugbank.com
IV LD50 141 mg/kg- fda.gov
Plasma Half-life ~65 minutes~72 minutes hres.ca
Plasma Clearance 71 mL/min/kg46 mL/min/kg hres.ca
Volume of Distribution 4.3 L/kg3.2 L/kg hres.ca

Comparative Disposition with Parent Rizatriptan

The disposition of N10-Monodesmethyl Rizatriptan is intrinsically linked to the metabolism of its parent compound, Rizatriptan. In both in vitro and in vivo animal studies, the formation of N10-Monodesmethyl Rizatriptan is consistently reported as a minor metabolic pathway. nih.govdrugbank.com

The primary route of Rizatriptan metabolism is through oxidative deamination by monoamine oxidase-A (MAO-A), leading to the inactive indole (B1671886) acetic acid metabolite. drugbank.comfda.gov The N-demethylation to form N10-Monodesmethyl Rizatriptan represents a less significant pathway. drugbank.com

In rats, Rizatriptan is known to be excreted in milk at concentrations exceeding plasma levels by five-fold or more. fda.gov While specific data for N10-Monodesmethyl Rizatriptan is not provided, this highlights a potential route of elimination for the parent compound and its metabolites in this species.

Studies in rats have also investigated the biodistribution of Rizatriptan to the brain, a key aspect for its therapeutic action. nih.gov Although these studies focused on the parent drug, the relative plasma concentration of N10-Monodesmethyl Rizatriptan suggests its distribution would be proportionally lower.

Synthetic Chemistry and Impurity Generation of N10 Monodesmethyl Rizatriptan

Chemical Synthesis Routes for N10-Monodesmethyl Rizatriptan (B1679398)

The synthesis of N10-Monodesmethyl Rizatriptan is primarily undertaken to produce a reference standard for analytical purposes, allowing for its accurate identification and quantification in batches of Rizatriptan Benzoate. A documented synthesis route involves the reaction of 1-(4-hydrazinophenyl)methyl-1,2,4-triazole dihydrochloride with 4-(N-methylamino)butanal dimethyl acetal. researchgate.net

This reaction is a variation of the Fischer indole (B1671886) synthesis, a classic method for synthesizing indoles. The key distinction in the synthesis of the N10-monodesmethyl variant lies in the use of a monomethylated amine precursor instead of the dimethylated analog used for the synthesis of Rizatriptan itself. researchgate.net The process generally involves the condensation of the hydrazine derivative with the aldehyde acetal under acidic conditions, which catalyzes the cyclization to form the indole ring structure characteristic of Rizatriptan and its analogs. researchgate.net An erratum to the original publication provided the clear reaction scheme for producing what is referred to as "Desmethyl rizatriptan". tandfonline.com

Identification and Profiling as a Process-Related Impurity of Rizatriptan Benzoate

N10-Monodesmethyl Rizatriptan is a well-known process-related impurity that can arise during the synthesis of Rizatriptan. researchgate.netpharmaffiliates.com Its formation can be attributed to several factors within the manufacturing process. A primary cause is the presence of the corresponding monomethylated starting material, 4-(N-methylamino)butanal dimethyl acetal, as an impurity in the dimethylated starting material, 4-N,N-dimethylamino butanal dimethyl acetal. Another potential route for its generation is through in-process demethylation of Rizatriptan under certain reaction conditions.

The identification and profiling of this and other impurities are mandatory steps in pharmaceutical manufacturing to ensure the quality and safety of the final drug product. researchgate.net High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant analytical techniques used for this purpose. japsonline.comresearchgate.net These methods are capable of separating Rizatriptan from its closely related impurities, allowing for their detection and quantification even at trace levels. tandfonline.com

Key analytical techniques for impurity profiling include:

HPLC/UPLC: These chromatographic methods separate compounds based on their affinity for a stationary phase, enabling the resolution of Rizatriptan from N10-Monodesmethyl Rizatriptan and other impurities. japsonline.cominnovareacademics.in

Mass Spectrometry (MS): Often coupled with liquid chromatography (LC-MS), this technique provides mass information that helps in the structural confirmation of the impurities detected. tandfonline.com

The data table below summarizes typical chromatographic conditions used for the analysis of Rizatriptan and its related substances, including N10-Monodesmethyl Rizatriptan.

ParameterCondition DetailsReference
ColumnWaters Acquity BEH C18 (100 x 3.0 mm, 1.8 µm) or Purospher STAR Phenyl (250 x 4.6 mm, 5 µm) japsonline.commerckmillipore.com
Mobile PhaseGradient elution with a buffer (e.g., potassium dihydrogen phosphate (B84403) or formic acid) and an organic modifier (e.g., acetonitrile) researchgate.nettandfonline.com
Flow RateTypically 0.3 - 1.0 mL/min depending on the column dimensions (UPLC vs. HPLC) japsonline.comresearchgate.net
Detection WavelengthUV detection at 225 nm or 280 nm researchgate.netjapsonline.commerckmillipore.com
Column TemperatureMaintained at approximately 40°C or 45°C researchgate.netinnovareacademics.in

Strategies for Control and Assessment of Impurity Levels

Controlling the levels of N10-Monodesmethyl Rizatriptan and other impurities in Rizatriptan Benzoate is achieved through a combination of stringent process controls and robust analytical testing.

Process Control Strategies:

Starting Material Qualification: One of the most effective control strategies is to rigorously test the starting materials. This involves implementing a specific analytical method to detect and quantify the monomethylated precursor in the 4-N,N-dimethylamino butanal dimethyl acetal raw material, ensuring it is below a specified limit before use in synthesis.

Optimization of Reaction Conditions: The parameters of the Fischer indole synthesis (e.g., temperature, reaction time, and acid catalyst concentration) are carefully optimized to favor the formation of Rizatriptan and minimize the generation of byproducts, including potential demethylation products.

Purification Procedures: The manufacturing process for Rizatriptan includes purification steps, such as crystallization, which are designed to effectively remove impurities. google.com The final conversion of Rizatriptan base to its benzoate salt can also serve as a purification step, as impurities may have different solubility profiles. google.com

Assessment and Specification: The assessment of impurity levels is performed using validated, stability-indicating analytical methods, typically HPLC or UPLC. researchgate.net Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), dictate the requirements for impurity testing. Specifications are set for known and unknown impurities in the final API. For N10-Monodesmethyl Rizatriptan, a specific limit is established, and each batch of Rizatriptan Benzoate must be tested to ensure the level of this impurity does not exceed that limit. The Limit of Detection (LOD) and Limit of Quantitation (LOQ) of the analytical method must be sufficiently low to accurately measure the impurity at its specification level. innovareacademics.in

The data table below outlines the core components of an impurity control strategy.

Strategy ComponentDescriptionKey Focus
Process Understanding Identify the root cause and formation pathway of the impurity.Minimizing formation during synthesis.
Raw Material Control Test starting materials for the presence of precursors that could lead to the impurity.Preventing impurity introduction.
In-Process Controls Monitor the reaction at critical steps to ensure conditions are maintained to limit impurity formation.Real-time process management.
Purification Employ effective purification techniques like crystallization to remove the impurity from the crude product.Maximizing impurity removal.
Analytical Assessment Use validated HPLC or UPLC methods to accurately quantify the impurity in the final API.Ensuring compliance with specifications.

Q & A

Q. What validated analytical methods are recommended for quantifying N10-Monodesmethyl Rizatriptan Benzoate in bulk and formulations?

Reverse-phase HPLC with UV detection (224 nm) is widely used, with mobile phases filtered through 0.2 µm membranes and degassed for optimal separation. Linearity ranges (0.5–2.5 µg/mL) and recovery rates (98.5–100.5%) should be validated using forced degradation studies under acidic/alkaline/neutral conditions . High-performance thin-layer chromatography (HPTLC) is an alternative for rapid analysis, achieving precision with RSD <2% under robustness testing .

Q. How should forced degradation studies be designed to assess this compound stability?

Expose the compound to stress conditions:

  • Acidic/alkaline hydrolysis : 0.1–1.0 M HCl/NaOH at 60–80°C for 24–48 hours.
  • Oxidative stress : 3% H₂O₂ at room temperature for 6 hours.
  • Photodegradation : UV light (254 nm) for 48 hours. Monitor degradation via UV spectrophotometry (224 nm) or LC-MS to identify major impurities like Rizatriptan N-Oxide derivatives .

Q. What receptor-binding assays are appropriate for studying its 5-HT1B/1D agonism?

Use in vitro models:

  • Radioligand displacement assays with [³H]5-HT in transfected HEK293 cells expressing human 5-HT1B/1D receptors.
  • Functional assays measuring cAMP inhibition (EC₅₀ values) or calcium flux. In vivo, evaluate trigeminovascular inhibition in rat models via CGRP release suppression or Fos protein expression in brainstem nuclei .

Advanced Research Questions

Q. How can impurity synthesis and characterization be optimized for this compound?

Synthesize deuterated analogs (e.g., Rizatriptan-d6) using isotopic labeling for LC-MS internal standards. Purify via preparative HPLC (C18 column, acetonitrile/0.1% TFA gradient) and confirm structures using <sup>1</sup>H-NMR and high-resolution mass spectrometry . For oxidative impurities, employ controlled photolysis or metal-catalyzed oxidation .

Q. What in vivo models best replicate its pharmacokinetic and pharmacodynamic profiles?

  • Migraine models : Electrical stimulation of the trigeminal ganglion in rats to measure dural plasma protein extravasation (PPE). This compound reduces PPE by >50% at 1 mg/kg IV .
  • Brain targeting : Administer solid lipid nanoparticles (RB-SLNs) orally to enhance bioavailability. Optimize formulations with Compritol 888 ATO and Tween 80, achieving 18.4-fold higher brain uptake than free drug .

Q. How do formulation strategies improve its therapeutic efficacy in preclinical studies?

  • Mouth-disintegrating tablets : Use superdisintegrants like crospovidone (5% w/w) for rapid dissolution (<30 seconds) and direct compression to maintain drug content uniformity (RSD <1%) .
  • Nanoparticles : Load into PEGylated liposomes for sustained release, validated via Franz diffusion cells and confocal imaging for blood-brain barrier penetration .

Methodological Considerations

  • Safety protocols : Handle this compound under fume hoods with PPE (gloves, goggles) due to potential reproductive toxicity (GHS H360) .
  • Data validation : Cross-validate analytical results using orthogonal techniques (e.g., LC-MS vs. HPTLC) and reference standards from Sigma-Aldrich or LGC Standards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.